REACTION_CXSMILES
|
[CH:1]1([N:4]([CH3:16])[CH:5]2[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]2)[CH2:3][CH2:2]1.O1CCOCC1>C(Cl)Cl.Cl>[CH:1]1([N:4]([CH3:16])[CH:5]2[CH2:8][NH:7][CH2:6]2)[CH2:3][CH2:2]1
|
Name
|
tert-butyl 3-(cyclopropyl(methyl)amino)azetidine-1-carboxylate
|
Quantity
|
73 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C1CN(C1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
0.323 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20° C. for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated in vacuo
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(C1CNC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |